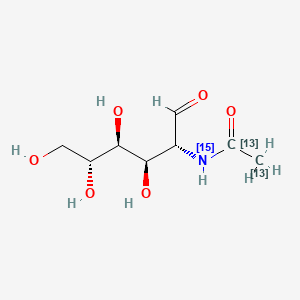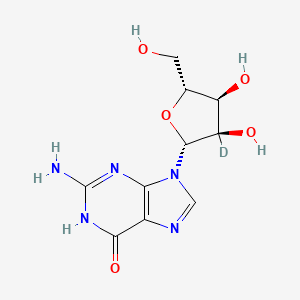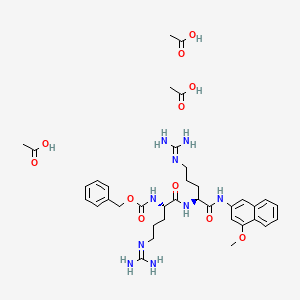
Z-Arg-Arg-4M|ANA (triacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Arg-Arg-4M|ANA (triacetate) is a compound known for its specificity as a substrate for cathepsin B, a type of protease enzyme. Upon degradation by cathepsin B, it releases a fluorescent product, 4M|ANA, which has an excitation wavelength of 355 nm and an emission wavelength of 430 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg-4M|ANA (triacetate) involves the coupling of Z-Arg-Arg with 4M|ANA under specific conditions. The reaction typically requires the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of Z-Arg-Arg-4M|ANA (triacetate) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Arg-Arg-4M|ANA (triacetate) primarily undergoes enzymatic degradation when exposed to cathepsin B. This reaction results in the cleavage of the compound and the release of the fluorescent product 4M|ANA .
Common Reagents and Conditions
The enzymatic reaction requires the presence of cathepsin B and is typically carried out in a buffered solution to maintain the enzyme’s activity. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient degradation .
Major Products Formed
The major product formed from the enzymatic degradation of Z-Arg-Arg-4M|ANA (triacetate) is the fluorescent compound 4M|ANA, which can be detected and measured using fluorescence spectroscopy .
Applications De Recherche Scientifique
Z-Arg-Arg-4M|ANA (triacetate) is widely used in scientific research due to its specificity as a substrate for cathepsin B. Its applications include:
Biochemistry: Used to study the activity of cathepsin B and other proteases.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Medicine: Utilized in research related to diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting protease activity
Mécanisme D'action
The mechanism of action of Z-Arg-Arg-4M|ANA (triacetate) involves its recognition and cleavage by cathepsin B. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent product 4M|ANA. This process allows researchers to measure the activity of cathepsin B by detecting the fluorescence emitted by 4M|ANA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Arg-Arg-AMC (7-amino-4-methylcoumarin): Another substrate for cathepsin B that releases a fluorescent product upon cleavage.
Z-Phe-Arg-AMC: A substrate for cathepsin L, another protease enzyme, which also releases a fluorescent product upon degradation
Uniqueness
Z-Arg-Arg-4M|ANA (triacetate) is unique due to its high specificity for cathepsin B and the distinct fluorescent properties of its degradation product, 4M|ANA. This makes it a valuable tool for studying cathepsin B activity in various biological and medical research applications .
Propriétés
Formule moléculaire |
C37H53N9O11 |
|---|---|
Poids moléculaire |
799.9 g/mol |
Nom IUPAC |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C31H41N9O5.3C2H4O2/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20;3*1-2(3)4/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37);3*1H3,(H,3,4)/t24-,25-;;;/m0.../s1 |
Clé InChI |
JEFYKMXQUYUPQJ-FQFBWUQZSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


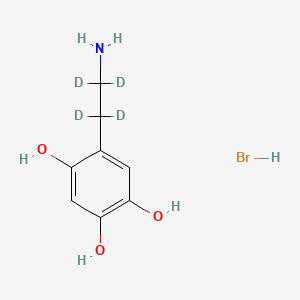


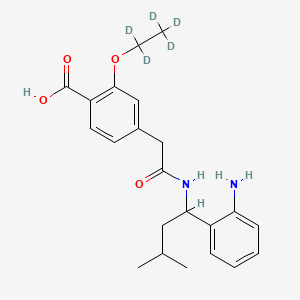
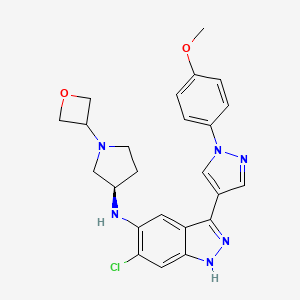

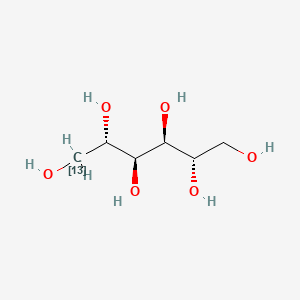

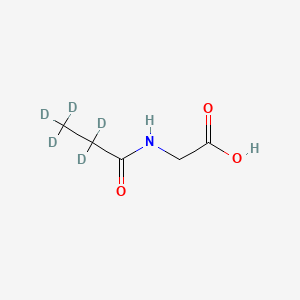

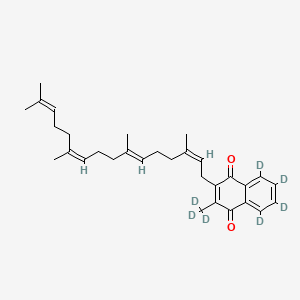
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
